molecular formula C10H13NO2 B8794483 Ethyl 3,5-dimethylisonicotinate

Ethyl 3,5-dimethylisonicotinate

Cat. No.: B8794483
M. Wt: 179.22 g/mol
InChI Key: MVSQDBIMFKELRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethylisonicotinate is a substituted pyridine derivative characterized by an ethyl ester group at the 4-position and methyl substituents at the 3- and 5-positions of the isonicotinate ring. This compound belongs to a class of heterocyclic esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural features, including electron-donating methyl groups and the ethyl ester moiety, influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 3,5-dimethylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-11-6-8(9)3/h5-6H,4H2,1-3H3

InChI Key

MVSQDBIMFKELRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

a) Ethyl 3,5-Dibromoisonicotinate (CAS 13959-01-8)
  • Structure : Bromine atoms replace methyl groups at the 3- and 5-positions.
  • Properties: Higher molecular weight (due to Br) and increased reactivity in nucleophilic substitution reactions compared to methyl substituents.
  • Applications : Likely used in cross-coupling reactions or as intermediates in halogen-rich pharmaceuticals .
b) Methyl 2,6-Dimethylisonicotinate (CAS 65719-09-7)
  • Structure : Methyl ester group at 4-position; methyl substituents at 2- and 6-positions.
  • Properties : Steric hindrance at 2- and 6-positions may reduce accessibility for further functionalization. The methyl ester group offers lower hydrophobicity compared to ethyl esters.
  • Applications: Potential use in coordination chemistry or as a ligand precursor .
c) Ethyl 2,6-Dichloro-3-Methylisonicotinate (CAS 137520-99-1)
  • Structure : Chlorine at 2- and 6-positions; methyl at 3-position.
  • Properties : Chlorine atoms enhance polarity and oxidative stability. The 3-methyl group may sterically protect the 4-ester group.
  • Applications : High-purity intermediate in drug development, particularly for antimalarial or antiviral agents .

Functional Group Variations

a) Ethyl vs. Methyl Esters
  • Ethyl Esters (e.g., Ethyl 3,5-dimethylisonicotinate): Higher lipophilicity and slower hydrolysis rates than methyl esters, favoring prolonged bioavailability in drug formulations.
  • Methyl Esters (e.g., Methyl syringate, CAS 884-35-5): Improved water solubility due to smaller alkyl chains, advantageous for hydrophilic drug delivery systems .

Comparative Data Table

Compound Name CAS No. Substituents Molecular Formula Key Properties Applications
This compound* N/A 3,5-dimethyl; 4-ethyl ester C₁₀H₁₃NO₂ Moderate lipophilicity, steric protection Pharmaceutical intermediates
Ethyl 3,5-dibromoisonicotinate 13959-01-8 3,5-dibromo; 4-ethyl ester C₈H₇Br₂NO₂ High reactivity, halogenated intermediate Suzuki-Miyaura coupling
Methyl 2,6-dimethylisonicotinate 65719-09-7 2,6-dimethyl; 4-methyl ester C₉H₁₁NO₂ Steric hindrance, lower hydrophobicity Ligand synthesis
Ethyl 2,6-dichloro-3-methylisonicotinate 137520-99-1 2,6-dichloro; 3-methyl; 4-ethyl ester C₉H₉Cl₂NO₂ Oxidative stability, polarity Antiviral drug R&D

*Hypothetical structure inferred from analogs.

Key Research Findings

  • Synthetic Flexibility : Ethyl esters (e.g., CAS 137520-99-1) are preferred in multi-step syntheses due to their balance of stability and reactivity, whereas methyl esters (e.g., CAS 65719-09-7) are more suited for rapid hydrolysis in prodrug systems .
  • Biological Activity : Chlorine or bromine substituents (e.g., CAS 13959-01-8) correlate with enhanced antimicrobial activity but may increase toxicity risks compared to methyl-substituted derivatives .

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